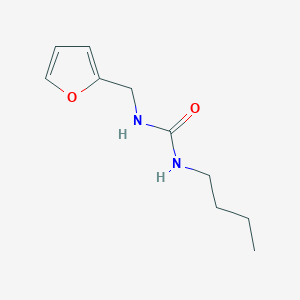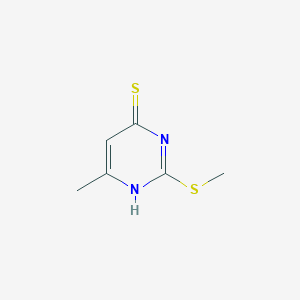
4-(2,2-Dichloroethenyl)-5,5-dimethyloxolan-2-one
Descripción general
Descripción
4-(2,2-Dichloroethenyl)-5,5-dimethyloxolan-2-one is a chemical compound known for its role as an intermediate in the synthesis of various organic compounds. It is characterized by the presence of a dichloroethenyl group and a dimethyloxolanone ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dichloroethenyl)-5,5-dimethyloxolan-2-one typically involves the base-catalyzed condensation of 2-methyl-3,5,5-trichloro-4-penten-2-ol with acetate derivatives such as malonic esters, acetoacetic esters, and benzoylacetate . The reaction conditions often require the use of a base catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dichloroethenyl)-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the dichloroethenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the dichloroethenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, ethanol, and various bases and acids depending on the desired transformation . Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
Major products formed from these reactions include various substituted oxolanones and related compounds, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4-(2,2-Dichloroethenyl)-5,5-dimethyloxolan-2-one has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is involved in the development of new therapeutic agents and drug delivery systems.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dichloroethenyl)-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The dichloroethenyl group can interact with enzymes and proteins, affecting their function and leading to various biochemical effects . The compound’s structure allows it to participate in reactions that modify biological molecules, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Dichloroethenyl)-3,3-dimethylcyclopropanecarboxylic acid: Another compound with a dichloroethenyl group, used in similar applications.
3-alkoxycarbonyl-4-(2,2-dichloroethenyl)-5,5-dimethyltetrahydro-2-furanone: A related compound with similar chemical properties and reactivity.
Uniqueness
4-(2,2-Dichloroethenyl)-5,5-dimethyloxolan-2-one is unique due to its specific structure, which combines a dichloroethenyl group with a dimethyloxolanone ring. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic pathways .
Propiedades
IUPAC Name |
4-(2,2-dichloroethenyl)-5,5-dimethyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)5(3-6(9)10)4-7(11)12-8/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKNOMNYGGDKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408223 | |
| Record name | 4-(2,2-dichloroethenyl)-5,5-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63142-59-6 | |
| Record name | 4-(2,2-dichloroethenyl)-5,5-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-DICHLOROVINYL)-4,5-DIHYDRO-5,5-DIMETHYL-2(3H)-FURANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-](/img/structure/B3337346.png)









![[4-(Diethylamino)benzylidene]propanedinitrile](/img/structure/B3337425.png)


